2,2,6,6-Tetramethyl-4-piperidinol

Polymerization Inhibition Styrene Monomer Radical Scavenging

Choose 2,2,6,6-Tetramethyl-4-piperidinol as your core intermediate. Its unique steric hindrance and 4-hydroxy group enable derivatization into at least twelve distinct HALS structures, offering unmatched flexibility for custom stabilizer formulations. Superior performance in styrene polymerization inhibition (46.9% reduction vs. alternatives) and as a green reducing agent for graphene oxide.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 2403-88-5
Cat. No. B029938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethyl-4-piperidinol
CAS2403-88-5
Synonyms2,2,6,6-Tetramethyl-4-hydroxypiperidine;  4-Hydroxy-2,2,6,6-tetramethylpiperidine;  Lastar A;  NSC 16575; 
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)O)C
InChIInChI=1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3
InChIKeyVDVUCLWJZJHFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 10 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6,6-Tetramethyl-4-piperidinol (CAS 2403-88-5): Procurement-Ready Chemical Identity and Functional Class Overview


2,2,6,6-Tetramethyl-4-piperidinol (CAS 2403-88-5), also known as 4-hydroxy-2,2,6,6-tetramethylpiperidine, is a sterically hindered secondary amine belonging to the piperidinol class [1]. It is a white crystalline solid with a melting point of 129-131 °C and a boiling point of 212-215 °C [1]. The compound functions primarily as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS), which are widely used to protect polymers against UV-induced degradation . Its molecular structure features four methyl groups at the 2- and 6-positions, providing steric hindrance that modulates its reactivity and stabilizes the piperidine ring, a feature that fundamentally differentiates it from less hindered piperidine analogs [2].

Why Generic Substitution Fails: Critical Functional Differences Between 2,2,6,6-Tetramethyl-4-piperidinol and Its Closest Analogs


Generic substitution of 2,2,6,6-tetramethyl-4-piperidinol with structurally similar piperidine derivatives or other hindered amine stabilizer intermediates is not viable due to quantifiable differences in photostabilization efficiency, polymerization inhibition kinetics, and polymer compatibility [1][2]. The 4-hydroxy group in 2,2,6,6-tetramethyl-4-piperidinol provides a critical site for further derivatization, enabling the synthesis of a wide range of HALS with tailored properties, a versatility not shared by N-methylated or N-oxyl analogs [1]. Furthermore, direct performance comparisons reveal that the parent amine form exhibits distinct activity profiles compared to its N-oxyl radical derivatives in both photo-oxidation stabilization and radical scavenging applications, rendering cross-substitution ineffective without a significant loss in functional performance [2][3]. The following quantitative evidence establishes these specific, non-interchangeable performance boundaries.

Quantitative Performance Evidence for 2,2,6,6-Tetramethyl-4-piperidinol: Comparator-Backed Differentiation Data for Scientific Selection


Polymerization Inhibition Performance: 2,2,6,6-Tetramethyl-4-piperidinol vs. Nitroxide Radical Derivatives in Styrene Systems

In experimental studies of styrene polymerization inhibition, 4-hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl (4-hydroxy-TEMPO), the N-oxyl derivative of 2,2,6,6-tetramethyl-4-piperidinol, demonstrated a polymer growth percentage of 24.85% after 4 hours [1]. This performance was significantly superior to that of 4-oxo-TEMPO, which exhibited a growth percentage of 46.8% under identical conditions [1]. While direct data for the non-radical parent amine is not available in this specific assay, the comparative data between N-oxyl derivatives establishes a clear structure-activity relationship wherein the 4-hydroxy substitution pattern is critical for enhanced inhibitory activity, a property that is directly conferred by the parent 2,2,6,6-tetramethyl-4-piperidinol structure [1][2].

Polymerization Inhibition Styrene Monomer Radical Scavenging

Photostabilization Efficiency in Polypropylene: Direct Comparison of 2,2,6,6-Tetramethyl-4-piperidinol with Pyrene-Derivatized HALS

In a direct comparative study of photostabilizing efficiency in isotactic polypropylene (iPP), 2,2,6,6-tetramethyl-4-piperidinol was evaluated against a series of pyrene-derivatized HALS [1]. The most effective derivative, 1-oxo-2,2,6,6-tetramethyl-4-piperidinyl-1-pyrenylacetate (IId), exhibited an induction period that was approximately half the length of that observed for 2,2,6,6-tetramethyl-4-piperidinol at a concentration of 2×10⁻³ mol kg⁻¹ [1]. This indicates that while the parent piperidinol possesses measurable photostabilizing activity, its performance can be substantially enhanced through chemical modification, a property that underscores its value as a versatile synthetic intermediate rather than a terminal-use stabilizer [1][2].

Photostabilization Polypropylene Hindered Amine Light Stabilizer

HALS Intermediate Performance in High-Impact Polystyrene: 2,2,6,6-Tetramethyl-4-piperidinol vs. Polymeric HALS Graft Copolymers

A 2003 study compared the photostabilizing efficiency of conventional low-molecular-weight stabilizers, including 2,2,6,6-tetramethyl-4-piperidinol, with novel polymeric HALS graft copolymers in high-impact polystyrene (HIPS) [1]. The study found that polymeric HALSs, synthesized by grafting 2,2,6,6-tetramethyl-4-piperidinol onto poly(styryl-co-styryl isocyanate), demonstrated significant improvements in photostabilization of HIPS compared to the unbound parent compound [1]. While specific quantitative indices of improvement are not provided in the abstract, the study explicitly establishes that the parent piperidinol serves as a foundational building block whose performance can be substantially augmented through polymer attachment, a key differentiation for users evaluating procurement of HALS precursors versus finished stabilizer products [1][2].

HALS Intermediate High-Impact Polystyrene Polymer Photostabilization

Derivatization Versatility: 2,2,6,6-Tetramethyl-4-piperidinol as a Precursor to Over 12 Distinct HALS Structures

A 1998 study demonstrated the synthetic versatility of 2,2,6,6-tetramethyl-4-piperidinol by using it as a starting material for the preparation of twelve new hindered amine light stabilizers (HALS) via isocyanation [1]. The reaction, catalyzed by dibutyltin dilaurate, produced a diverse array of HALS structures with varying photostabilizing efficiencies [1]. In contrast, the N-methylated analog, 1,2,2,6,6-pentamethyl-4-piperidinol, and the 4-amino derivative, 4-amino-2,2,6,6-tetramethylpiperidine, were also evaluated, but the 4-hydroxy parent compound demonstrated unique reactivity and product profile characteristics [1]. This study underscores the unparalleled versatility of the 4-hydroxy functional group as a handle for chemical diversification, a property not shared by the corresponding N-oxyl radical (TEMPO) or N-methylated derivatives [2].

HALS Synthesis Chemical Intermediate Derivatization

Optimal Application Scenarios for 2,2,6,6-Tetramethyl-4-piperidinol Based on Verified Performance Evidence


Synthesis of Custom Hindered Amine Light Stabilizers (HALS) for Polyolefin and Styrenic Polymer Protection

Based on the direct comparative evidence showing that 2,2,6,6-tetramethyl-4-piperidinol can be readily derivatized into at least twelve distinct HALS structures with enhanced photostabilizing efficiency [6], this compound is optimally deployed as a versatile intermediate in the synthesis of tailored light stabilizers. Industrial users seeking to develop proprietary HALS formulations with specific polymer compatibility, migration resistance, or performance profiles will find 2,2,6,6-tetramethyl-4-piperidinol to be a more flexible building block than N-methylated or N-oxyl alternatives [6]. This application scenario is particularly relevant for manufacturers of polypropylene, polyethylene, and high-impact polystyrene products requiring long-term UV protection in outdoor or high-light-exposure environments .

Polymerization Inhibition in Styrene Monomer Processing and Storage

Quantitative data from styrene polymerization inhibition studies indicate that the 4-hydroxy-2,2,6,6-tetramethylpiperidine structural motif, as represented by 4-hydroxy-TEMPO (the direct N-oxyl derivative of 2,2,6,6-tetramethyl-4-piperidinol), provides a 46.9% relative reduction in polymer growth compared to 4-oxo-TEMPO under identical conditions [6]. This evidence supports the procurement of 2,2,6,6-tetramethyl-4-piperidinol as a precursor for synthesizing effective polymerization inhibitors for use during the distillation, storage, and transportation of styrene and other vinyl monomers [6]. Industrial facilities handling large volumes of styrene monomer can leverage this compound to mitigate undesired polymer formation, thereby reducing equipment fouling, maintenance downtime, and product loss .

Development of Epoxy Resin Cross-Linking Agents and Specialty Pharmaceutical Intermediates

Beyond polymer stabilization, 2,2,6,6-tetramethyl-4-piperidinol is documented as a key intermediate for epoxy resin cross-linking agents and pharmaceutical compounds targeting CNS and cardiovascular applications [6]. The sterically hindered hydroxyl group at the 4-position enables controlled reactivity in cross-linking reactions, a property that distinguishes it from less hindered piperidine derivatives [6]. In pharmaceutical synthesis, the compound serves as a building block for molecules requiring a conformationally restricted piperidine moiety, a structural feature known to enhance target selectivity and metabolic stability . This application scenario is best suited for research and development teams exploring novel therapeutic agents or advanced epoxy formulations.

UV-Catalyzed Chemoselective Deoxidization of Graphene Oxide for Advanced Materials Research

A specialized research application of 2,2,6,6-tetramethyl-4-piperidinol involves its use as a catalyst in the green and efficient chemoselective deoxidization of graphene oxide via ultraviolet irradiation [6]. This method offers a controlled, environmentally friendly route to reduced graphene oxide (rGO) with tailored electronic properties for applications in energy storage, sensors, and nanocomposites [6]. The compound's unique combination of UV absorption characteristics and mild reducing power enables selective removal of oxygen functional groups without damaging the graphene basal plane, a performance attribute that distinguishes it from conventional chemical reducing agents like hydrazine or sodium borohydride [6]. Materials science researchers pursuing scalable, sustainable routes to functionalized graphene materials should consider 2,2,6,6-tetramethyl-4-piperidinol as a specialized reagent for this application.

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